molecular formula C14H26Cl2O B044414 2,2-Dichlorotetradecanal CAS No. 119450-45-2

2,2-Dichlorotetradecanal

Cat. No.: B044414
CAS No.: 119450-45-2
M. Wt: 281.3 g/mol
InChI Key: RNIWSOXRCLEXPV-UHFFFAOYSA-N
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Description

2,2-Dichlorotetradecanal is an organic compound with the molecular formula C₁₄H₂₆Cl₂O It is a chlorinated aldehyde, characterized by the presence of two chlorine atoms attached to the second carbon of a tetradecanal chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichlorotetradecanal typically involves the chlorination of tetradecanal. One common method is the reaction of tetradecanal with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the second carbon position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dichlorotetradecanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

    Oxidation: 2,2-Dichlorotetradecanoic acid.

    Reduction: 2,2-Dichlorotetradecanol.

    Substitution: Depending on the nucleophile, various substituted products can be formed.

Scientific Research Applications

2,2-Dichlorotetradecanal has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2-Dichlorotetradecanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine atoms may also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    2,2-Dichlorooctadecanal: Similar structure but with a longer carbon chain.

    2,2-Dichlorodecanal: Similar structure but with a shorter carbon chain.

    2,2-Dichlorododecanal: Similar structure but with a different carbon chain length.

Uniqueness: 2,2-Dichlorotetradecanal is unique due to its specific carbon chain length and the position of the chlorine atoms. This structural specificity imparts distinct chemical properties and reactivity, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

2,2-dichlorotetradecanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26Cl2O/c1-2-3-4-5-6-7-8-9-10-11-12-14(15,16)13-17/h13H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIWSOXRCLEXPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(C=O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369172
Record name 2,2-dichlorotetradecanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119450-45-2
Record name 2,2-dichlorotetradecanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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